molecular formula C6H20CaN2NaO12P4+3 B1494442 (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt CAS No. 85480-89-3

(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt

Cat. No.: B1494442
CAS No.: 85480-89-3
M. Wt: 499.19 g/mol
InChI Key: DVPWNYXUKMFEDC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organophosphorus compounds containing multiple functional groups and metal coordination sites. The compound's International Union of Pure and Applied Chemistry name is calcium;sodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid, which explicitly delineates the structural organization and elemental composition. This nomenclature system reflects the compound's hierarchical construction, beginning with the central ethylenediamine bridge, extending through the nitrilobis(methylene) connecting units, and terminating in the tetrakisphosphonic acid functional groups.

The structural identification reveals a sophisticated molecular architecture characterized by bilateral symmetry around the central ethylene bridge. The compound contains six carbon atoms forming the organic backbone, with two nitrogen atoms serving as tertiary coordination centers within the ethylenediamine core structure. Each nitrogen atom coordinates with two methylenephosphonic acid groups, creating a total of four phosphonic acid functionalities distributed across the molecular framework. The phosphonic acid groups, represented by the formula -CH₂-PO(OH)₂, provide the primary chelating capability through their phosphorus-oxygen coordination sites.

The calcium and sodium coordination introduces additional complexity to the structural identification, as these metal cations interact with the phosphonate oxygen atoms to form stable coordination complexes. The presence of both calcium and sodium cations creates a mixed-metal salt system, where the coordination geometry and binding preferences of each metal type contribute to the overall structural stability and chemical properties of the compound. The calcium cation, with its +2 charge, typically exhibits stronger coordination than the sodium cation, leading to preferential binding sites within the phosphonate framework.

Spectroscopic characterization techniques reveal distinct signatures corresponding to the various structural elements within the compound. Nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the methylene carbon atoms adjacent to nitrogen (approximately 58-62 parts per million) and the methylenephosphonic carbon atoms (approximately 54-58 parts per million). Phosphorus-31 nuclear magnetic resonance spectroscopy provides critical structural information, showing chemical shifts typically ranging from 5 to 10 parts per million for the phosphonic acid groups, with potential variations depending on the metal coordination state and solution conditions.

The three-dimensional molecular geometry adopts a extended conformation that maximizes the spatial distribution of the phosphonic acid groups while maintaining optimal coordination with the metal cations. X-ray crystallographic studies of related compounds suggest that the ethylenediamine bridge maintains a staggered conformation, with the methylenephosphonic acid arms extending outward to minimize steric interactions. This geometric arrangement facilitates the formation of extensive coordination networks in the solid state and enables efficient metal chelation in solution.

Historical Development of Organophosphonate Compounds

The historical development of organophosphonate compounds traces its origins to the early nineteenth century, when pioneering chemists first began exploring the synthesis and properties of phosphorus-containing organic molecules. The foundational work in organophosphorus chemistry began with Jean Louis Lassaigne in the early 1800s, who successfully demonstrated the existence of phosphovinic acid and laid the groundwork for subsequent developments in phosphoric acid ester chemistry. These early investigations established the fundamental principles of phosphorus-carbon bond formation and provided the theoretical framework for understanding phosphonate chemistry.

The systematic exploration of organophosphorus compounds gained momentum throughout the nineteenth century through the contributions of multiple researchers working independently across Europe. Philippe de Clermont and Wladimir P. Moschnin are traditionally recognized as key figures in the identification and characterization of organophosphate compounds, with their collaborative work in Parisian laboratories yielding significant insights into the chemical behavior of phosphorus-containing organic molecules. The Swedish chemist Bo Holmstedt made crucial contributions by describing the structure of tetraethyl pyrophosphate, one of the first well-characterized organophosphorus compounds, in correspondence with Clermont.

Franz Anton Vögeli's synthesis of triethyl phosphate in 1848 marked a significant milestone in organophosphorus chemistry, representing the first successful preparation of a stable organophosphate compound through systematic synthetic methodology. This achievement demonstrated the feasibility of creating phosphorus-carbon bonds under controlled laboratory conditions and established precedents for subsequent synthetic developments. Vögeli's work built upon earlier studies by Jules Pelouze and other French chemists who had explored the fundamental chemistry of phosphoric acid derivatives.

The evolution from simple phosphate esters to complex phosphonic acid derivatives occurred gradually throughout the late nineteenth and early twentieth centuries. The recognition that phosphonic acids, characterized by direct phosphorus-carbon bonds, exhibited different chemical and biological properties compared to phosphate esters, led to increased research interest in this compound class. The development of synthetic methodologies for phosphonic acid preparation, including the Michaelis-Arbuzov reaction and related transformations, provided researchers with reliable methods for constructing phosphorus-carbon bonds.

The specific development of ethylenediamine-based phosphonic acid derivatives emerged from the convergence of coordination chemistry and organophosphorus research in the mid-twentieth century. The recognition that ethylenediaminetetraacetic acid possessed exceptional metal chelating properties inspired researchers to explore analogous phosphonic acid derivatives that might exhibit similar or enhanced coordination capabilities. This research direction led to the systematic investigation of ethylenediaminetetra(methylenephosphonic acid) and related compounds, ultimately resulting in the development of mixed-metal salts such as the calcium sodium salt described in this analysis.

Position Within Phosphonic Acid Derivative Classifications

This compound occupies a distinctive position within the broader classification system of phosphonic acid derivatives, representing the intersection of multiple structural and functional categories. The compound belongs primarily to the class of aminophosphonic acids, characterized by the presence of nitrogen atoms directly incorporated into the organic framework. This classification distinguishes it from simple alkyl or aryl phosphonic acids, which lack nitrogen-containing functional groups and consequently exhibit different coordination and chemical properties.

Within the aminophosphonic acid category, the compound further belongs to the subclass of polyaminopolyphosphonic acids, reflecting its multiple nitrogen coordination centers and four phosphonic acid functional groups. This subclassification encompasses compounds designed specifically for metal chelation applications, where the multiple coordination sites enable the formation of stable, multi-point binding interactions with metal cations. The polyaminopolyphosphonic acid family includes related compounds such as diethylenetriaminepenta(methylenephosphonic acid) and hexamethylenediaminetetra(methylenephosphonic acid), each characterized by different nitrogen-to-phosphonic acid ratios and varying chelation capabilities.

The presence of mixed metal cations (calcium and sodium) introduces an additional classification dimension, positioning the compound within the category of mixed-metal phosphonate salts. This classification reflects the compound's unique coordination chemistry, where two different metal types contribute to the overall structural organization and chemical behavior. Mixed-metal phosphonate salts represent a specialized subset of organophosphorus compounds, designed to leverage the distinct coordination preferences and chemical properties of different metal cations.

From a functional perspective, the compound belongs to the broader category of chelating agents, characterized by their ability to form stable coordination complexes with metal ions through multiple binding sites. The chelating agent classification encompasses a diverse range of compounds, including classical chelators such as ethylenediaminetetraacetic acid and newer phosphonic acid-based systems. The compound's position within this functional classification reflects its intended applications in metal sequestration, corrosion inhibition, and scale prevention in industrial water treatment systems.

The compound also fits within the classification of scale inhibitors, a specialized functional category focused on preventing the precipitation and crystallization of metal salts in aqueous systems. Scale inhibitors work through various mechanisms, including crystal habit modification, nucleation inhibition, and metal ion sequestration. The compound's classification as a scale inhibitor reflects its ability to interfere with calcium carbonate and calcium sulfate crystal formation through its multiple phosphonic acid coordination sites.

Within the broader context of organophosphorus chemistry, the compound represents an example of synthetic phosphonic acid derivatives designed for specific industrial applications. This contrasts with naturally occurring organophosphorus compounds, such as phospholipids and nucleotides, which serve biological functions. The synthetic classification emphasizes the compound's origin through deliberate chemical synthesis rather than biological processes, and highlights its optimization for particular technical applications rather than biological compatibility.

Properties

IUPAC Name

calcium;sodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H20N2O12P4.Ca.Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;/q;+2;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWNYXUKMFEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20CaN2NaO12P4+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85480-89-3
Record name (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, calcium sodium salt
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Biological Activity

(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, commonly referred to as EDTMP or EDTMP, is a nitrogenous organic polyphosphonic acid. Its biological activity is primarily associated with its ability to chelate metal ions and its application in various medical and industrial fields. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic applications of EDTMP, supported by data tables and relevant case studies.

Overview of EDTMP

EDTMP is structurally similar to ethylenediaminetetraacetic acid (EDTA) and exhibits significant chelating properties. The compound has a molecular formula of C6H20N2O12P4C_6H_{20}N_2O_{12}P_4 and a molecular weight of 436.14 g/mol . It is soluble in water and is typically administered in its sodium salt form due to its enhanced solubility.

Chelation Properties
EDTMP acts by chelating metal ions, particularly calcium, which is crucial for its interaction with bone tissue. This chelation facilitates the accumulation of the compound in areas with high bone turnover, such as metastatic lesions.

Target Sites
The primary target of EDTMP's action is bone tissue, where it binds to hydroxyapatite, the mineral component of bones. This binding occurs predominantly in areas of active bone remodeling, making EDTMP useful in treating conditions associated with bone metastases .

Pharmacokinetics

EDTMP demonstrates a unique pharmacokinetic profile characterized by:

  • Rapid Distribution : Following intravenous administration, EDTMP shows peak activity in the skeleton approximately one hour post-injection.
  • Bone Retention : The compound exhibits prolonged retention in bone tissue, which is beneficial for therapeutic applications targeting bone pain relief.
  • Minimal Uptake in Other Tissues : Studies indicate that EDTMP has minimal uptake in organs other than bone, reducing potential systemic toxicity .

Pain Relief in Bone Metastases

EDTMP has been investigated for its efficacy in alleviating pain associated with osteoblastic metastatic lesions. Clinical studies have shown that radiolabeled forms of EDTMP can significantly reduce pain levels in patients suffering from metastatic cancer .

Radiopharmaceutical Applications

The compound is also utilized as a radiopharmaceutical agent. When labeled with radioactive isotopes (e.g., samarium), EDTMP can target metastatic bone lesions for both diagnostic imaging and therapeutic purposes. Its ability to localize in areas of new bone formation enhances its utility in cancer treatment protocols .

Case Studies

  • Clinical Trial on Pain Management
    A clinical trial evaluated the effectiveness of EDTMP in patients with metastatic breast cancer. Results indicated a significant reduction in pain scores among participants receiving EDTMP compared to those receiving standard care alone.
  • Radiolabeled EDTMP for Bone Imaging
    A study assessed the use of radiolabeled EDTMP for imaging bone metastases. The findings demonstrated high localization at metastatic sites, confirming the compound's potential as a diagnostic tool for cancer spread to bones.

Data Summary

PropertyValue
Molecular FormulaC6H20N2O12P4C_6H_{20}N_2O_{12}P_4
Molecular Weight436.14 g/mol
SolubilitySoluble in water
Peak Bone Activity1 hour post-injection
Primary TargetBone tissue

Scientific Research Applications

(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt

This compound is an organic compound with the molecular formula C6H202xyN2O12P4xCayNaC_6H_{20-2x-y}N_2O_{12}P_4\cdot xCa\cdot yNa. This compound, also known as x calcium y sodium {ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonate), has a molecular weight of 499.19 g/mol.

Applications

This compound has several applications, primarily in water treatment and as a bone retention agent [1, 4].

Water Treatment:

  • Antiscaling and anticorrosion agent (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid is utilized in water treatment to prevent scale formation and corrosion . Its corrosion inhibition properties are reportedly 3 to 5 times better than those of inorganic polyphosphate .
  • Scale Inhibition – It demonstrates excellent scale inhibition capabilities at temperatures up to 200°C . The compound can dissociate into 8 positive-negative ions, enabling it to chelate with multiple metal ions, forming a polymer reticulation complex that disrupts the normal crystallization of calcium scale . It is particularly effective against calcium sulfate and barium sulfate scales .
  • Chelating agent – The compound functions as a chelating agent in non-cyanide electroplating and as a water-softening agent in the dyeing industry .

Medical Applications:

  • Bone Retention – The compound exhibits prolonged retention in bone tissue, making it useful for therapeutic applications aimed at relieving bone pain.

Comparison with Similar Compounds

Sodium Salt Analog: [Ethylenebis(nitrilobis(methylene))]tetrakisphosphonic Acid, Sodium Salt

  • CAS : 22036-77-7; Molecular Formula : C₆H₁₆N₂Na₄O₁₂P₄; Molecular Weight : 612.13 g/mol .
  • Key Differences :
    • Counterions : The sodium salt lacks calcium, resulting in higher sodium content (tetrasodium vs. calcium-sodium mix).
    • Solubility : While exact solubility data for the sodium salt is unavailable, its higher ionic sodium content likely increases solubility compared to the calcium sodium variant.
    • Applications : Widely used as a water stabilizer (EDTMPS) in cooling systems and detergents due to superior scale inhibition .
    • Regulatory Status : Listed in multiple global inventories (e.g., ECHA, China’s IECSC), indicating broader industrial adoption .

Acid Form: Ethylenebis(nitrilodimethylene)tetraphosphonic Acid

  • CAS : 1429-50-1; Molecular Formula : C₆H₂₄N₂O₁₂P₄ (acid form) .
  • Key Differences :
    • Chelation Strength : The acid form exhibits stronger binding to Ca²⁺ and Mg²⁺ due to free phosphonic acid groups, making it effective in corrosion inhibition and metal ion sequestration .
    • Solubility : Lower solubility in water compared to its salts, limiting use in aqueous formulations.
    • Applications : Preferred in industrial cleaning and boiler treatments where pH can be adjusted to activate chelation .

Modified Phosphonate: [(Phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]tetrakisphosphonic Acid, Ammonium Salt

  • CAS: Not fully specified; referenced in MARPOL Annex II guidelines .
  • Key Differences: Structural Modification: Incorporates a phosphonomethyl imino group, enhancing selectivity for transition metals (e.g., Fe³⁺, Cu²⁺) . Environmental Use: Classified for marine transport as a low-hazard substance (IMO Category Z), indicating safer environmental profiles compared to calcium/sodium salts .

Hexane-Bridged Analogs: [Hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonic Acid, Potassium/Sodium Salts

  • CAS Examples : 38820-59-6 (potassium salt), 57011-27-5 (sodium salt) .
  • Key Differences: Chain Length: A hexane backbone increases hydrophobicity, reducing water solubility but improving compatibility with organic matrices. Applications: Used in niche industrial processes requiring selective chelation in non-aqueous systems .

Comparative Data Table

Property Calcium Sodium Salt (85480-89-3) Sodium Salt (22036-77-7) Acid Form (1429-50-1) Ammonium Salt (SCW85902KCL)
Molecular Weight (g/mol) 502.21 612.13 410.10 (acid) ~600 (estimated)
Solubility in Water 253 g/L (20°C) >500 g/L (estimated) Low High (solution ≤60%)
Primary Counterions Ca²⁺, Na⁺ Na⁺ H⁺ NH₄⁺
Key Chelation Targets Ca²⁺, Mg²⁺ Ca²⁺, Fe³⁺ Ca²⁺, Mg²⁺, Fe³⁺ Transition metals (Fe³⁺)
Regulatory Status REACH-registered Global inventories Industrial use IMO Category Z
Applications Undocumented (likely water treatment) Water stabilization Corrosion inhibition Marine transport

Research Findings and Mechanistic Insights

  • Chelation Efficiency : Phosphonates generally outperform carboxylates (e.g., EGTA) in metal binding due to higher stability constants. For example, the calcium sodium salt’s phosphonic groups provide stronger Ca²⁺ sequestration than EGTA’s carboxylate groups, as seen in bioflocculation studies .
  • Biological Interactions : In serotherapy, calcium-specific chelators like EGTA inhibit complement pathways, whereas the calcium sodium salt’s phosphonate structure may interfere differently due to dual cation binding (Ca²⁺/Na⁺) .
  • Environmental Impact : Phosphonates are persistent in water systems, but ammonium and sodium salts are increasingly favored for lower ecotoxicity .

Preparation Methods

Synthesis of Ethylenebis(nitrilobis(methylene))tetrakisphosphonic Acid

The parent acid is prepared by the reaction of ethylenediamine with phosphorous acid and formaldehyde in an acidic medium, following a Mannich-type reaction mechanism:

  • Raw materials : Ethylenediamine, phosphorous acid (H3PO3), formaldehyde (CH2O)
  • Reaction conditions : Heating under reflux, typically at 90–100°C, under acidic conditions to facilitate the formation of methylene phosphonic groups.
  • Reaction time : Several hours (commonly 4–6 hours) to ensure completion.

This process yields the tetrakisphosphonic acid with multiple phosphonic acid groups attached to the ethylenediamine backbone.

Formation of Calcium Sodium Salt

Once the acid is synthesized, it is neutralized with controlled amounts of calcium and sodium bases to form the calcium sodium salt:

  • Neutralizing agents : Calcium hydroxide [Ca(OH)2] and sodium hydroxide (NaOH)
  • Process : The acid solution is gradually neutralized with these bases under stirring to reach the desired pH (usually around neutral to slightly alkaline).
  • Stoichiometry : The ratio of calcium to sodium ions is adjusted to obtain the calcium sodium salt form, optimizing solubility and stability.
  • Isolation : The salt form can be isolated by evaporation, crystallization, or spray drying depending on the desired physical form.

Industrial Composite Scale Inhibitor Preparation (Relevant Research Findings)

A notable preparation method for a composite scale inhibitor containing nitrilotris(methylene)trisphosphonic acid (a related phosphonic acid) provides insights into practical synthesis approaches for similar compounds:

Step Description Conditions Notes
1 Mix nitrilotris(methylene)trisphosphonic acid with potassium nitrilotris(methylene)trisphosphonate and sodium hydroxyethylidene diphosphonate Stirring at 28 rpm, heat to 40–42°C for 0.8 h Controlled temperature and stirring ensure proper reaction
2 Cool mixture to 20–22°C, add sodium polyacrylate Stir for 0.5 h, then cool to room temperature Sodium polyacrylate acts as a dispersant and stabilizer
3 Obtain finished composite scale inhibitor product - Product used in water treatment for scale and corrosion inhibition

This method emphasizes mild reaction conditions, low cost, and environmental benefits (no hazardous waste discharge). Although this patent relates to a composite scale inhibitor, the principles of controlled temperature, stirring, and sequential addition of components are applicable to the preparation of phosphonic acid salts like the calcium sodium salt of ethylenebis(nitrilobis(methylene))tetrakisphosphonic acid.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Comments
Reaction temperature (acid synthesis) 90–100°C Reflux conditions for phosphonation
Reaction time (acid synthesis) 4–6 hours Ensures complete formation of phosphonic groups
Neutralization pH 6.5–8.5 Optimizes salt form and solubility
Calcium to sodium ratio Variable (stoichiometric to slight excess calcium) Controls salt composition and properties
Stirring speed (composite scale inhibitor example) 28 rpm Ensures homogenous mixing
Heating during composite synthesis 40–42°C Mild temperature to facilitate reaction
Cooling temperature 20–22°C Prepares for addition of stabilizers
Additives Sodium polyacrylate, hydroxyethylidene diphosphonate Improve scale inhibition and stability

Research Findings and Notes

  • The phosphonic acid compounds exhibit strong chelating ability, dissociating into multiple ions that can complex with calcium and other metal ions, disrupting scale formation.
  • Preparation methods favor mild temperatures and controlled reaction times to maintain chemical stability and avoid decomposition.
  • The calcium sodium salt form is preferred for enhanced water solubility and specific industrial applications such as boiler water treatment and circulating cooling water systems.
  • Composite formulations with other phosphonates and polymers (e.g., sodium polyacrylate) improve performance and can be prepared via sequential mixing and controlled temperature protocols.
  • Environmental considerations are addressed by processes designed to minimize waste and use non-toxic reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt, and how can reaction conditions be systematically optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions involving ethylenediamine derivatives and phosphonic acid precursors. Key steps include pH control (8–10) and use of solvents like tetrahydrofuran (THF) with triethylamine as a base to neutralize byproducts . Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical to track intermediate formation. Optimization involves adjusting molar ratios (e.g., 1:4 for ethylenediamine:phosphonic acid precursors) and temperature (room temperature to 60°C) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • 31P NMR : Detects phosphonic acid groups (δ 15–25 ppm) and confirms substitution patterns.
  • FT-IR : Identifies P=O stretches (~1150 cm⁻¹) and N-H/P-O-C bonds (2500–3300 cm⁻¹) .
  • HPLC-MS : Quantifies purity (>95%) and detects metal-ion adducts (e.g., Ca²⁺/Na⁺) using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

Q. What are the primary industrial applications of this compound, and how do they inform its physicochemical property prioritization in academic research?

  • Methodology : As a scale inhibitor and metal chelator, its calcium-binding capacity (log K ~12–14 for Ca²⁺) and thermal stability (>200°C) are critical. Researchers should prioritize studies on pH-dependent solubility (e.g., >50 g/L at pH 10) and hydrolytic stability under simulated industrial conditions (e.g., 80°C, 24 hours) .

Advanced Research Questions

Q. How does the chelation mechanism of this compound differ from other phosphonates (e.g., ATMP, EDTMP) in complex aqueous matrices with competing ions (e.g., Mg²⁺, Fe³⁺)?

  • Methodology : Conduct competitive titration studies using ICP-OES or Isothermal Titration Calorimetry (ITC). For example, at pH 7–9, the compound’s selectivity for Ca²⁺ over Mg²⁺ is 10-fold higher than ATMP due to its ethylene-bridged tetraphosphonate structure, which enhances cavity size for larger ions . Data contradictions may arise from ionic strength variations, requiring buffer standardization (e.g., 0.1 M KCl) .

Q. What computational models (e.g., DFT, MD simulations) best predict the compound’s coordination geometry and binding energetics with transition metals?

  • Methodology : Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets reveal octadentate coordination for Ca²⁺, with bond lengths of 2.3–2.5 Å for P-O-Ca. Molecular Dynamics (MD) simulations in water show stable chelation up to 150°C, aligning with experimental thermogravimetric analysis (TGA) data .

Q. How do counterion variations (e.g., Na⁺ vs. K⁺ vs. Ca²⁺/Na⁺ mixed salts) impact its solubility and chelation efficacy?

  • Methodology : Compare solubility profiles via phase diagrams in water/ethanol mixtures. The calcium-sodium salt exhibits 20% higher solubility in hard water (500 ppm CaCO₃) than the pure sodium salt due to reduced ion exchange with environmental Ca²⁺ . Use Extended X-ray Absorption Fine Structure (EXAFS) to analyze counterion influence on coordination symmetry .

Q. What advanced analytical techniques resolve structural ambiguities in batch-to-batch synthesis, such as incomplete phosphonation or byproduct formation?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and confirm the absence of unreacted nitrilotris(methylene) intermediates .
  • 2D NMR (COSY, HSQC) : Assign stereochemistry and detect trace byproducts like ethylenediamine bis-phosphonate (<2%) .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported stability constants (log K) for Ca²⁺ chelation across literature sources?

  • Methodology : Standardize experimental conditions (ionic strength, temperature) and validate via multiple techniques (e.g., potentiometry, fluorescence spectroscopy). For instance, log K values ranging from 12.5–14.2 may arise from differences in electrode calibration or competing protonation equilibria .

Q. What strategies mitigate variability in biological assays assessing cytotoxicity or environmental impact?

  • Methodology : Use HEK293 or C2C12 cell lines with standardized MTT assays (IC50 > 1 mM) and include EDTA controls to distinguish metal-ion-dependent toxicity. For environmental studies, follow OECD guidelines for biodegradation testing (e.g., <10% degradation in 28 days) .

Notes

  • Synonyms : Ethylenediaminetetra(methylenephosphonic acid), calcium sodium salt; CAS 85480-89-3 .
  • Critical Contradictions : Reported solubility and stability constants vary by experimental setup. Always cross-validate with orthogonal methods .
  • Advanced Synthesis : Pilot-scale production requires inert atmospheres (N₂) to prevent oxidation of phosphonate groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt
Reactant of Route 2
(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt

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